An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
CAS Number: 443882-99-3
This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a crystalline solid, typically appearing as a white to light yellow powder. It is a vital building block in the synthesis of complex organic molecules due to its reactive functional groups.
| Property | Value | Reference |
| CAS Number | 443882-99-3 | [1] |
| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |
| Molecular Weight | 281.67 g/mol | [1] |
| Melting Point | 99-103 °C | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | ≥ 98% | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is most commonly achieved through a nucleophilic aromatic substitution reaction. Below are two detailed experimental protocols.
Protocol 1: Synthesis from 2-Chloro-4-nitrophenol
This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.
Materials:
-
2-chloro-4-nitrophenol
-
1-(bromomethyl)-3-fluorobenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 2-chloro-4-nitrophenol (1 mmol) and 1-(bromomethyl)-3-fluorobenzene (1 mmol) in acetonitrile (25 ml).
-
Add sodium carbonate (10 g) to the mixture.
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Stir the reaction mixture at 313 K (40 °C) for 8 hours.
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After the reaction is complete, filter off the sodium carbonate.
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Wash the filtrate with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate to obtain the crude product.
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Recrystallize the crude product from ethyl acetate to yield pure 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Protocol 2: Synthesis from 3-Chloro-4-fluoronitrobenzene
This alternative synthesis route utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
3-fluorobenzyl alcohol
-
Potassium hydroxide (KOH) flakes (85%)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L).
-
Add potassium hydroxide flakes (0.16 kg, 1.25 eq.) to the solution.
-
Heat the resulting suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) in acetonitrile (2.0 L) to the heated suspension, maintaining the temperature between 35-40 °C.
-
Keep the reaction mixture at this temperature for 18 hours.
-
Upon completion, cool the mixture to 20-25 °C.
-
Quench the reaction with water (8 L).
-
Filter the resulting slurry and wash the solid product with water (2 x 0.40 L).
-
Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene with a yield of approximately 92%.
Role in Drug Development
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structure is a key component for building molecules that can inhibit specific signaling pathways involved in tumor growth and proliferation.
Intermediate for Lapatinib Synthesis
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[2][3] This compound is a key starting material in the multi-step synthesis of Lapatinib.[1] The synthesis involves the reaction of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene with other reagents to construct the final quinazoline-based structure of Lapatinib.[4][5][6]
Intermediate for Niraparib Synthesis
Niraparib is a selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian and breast cancers.[7] 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene serves as a precursor in the synthesis of the core structure of Niraparib.[7][8]
Biological Significance and Signaling Pathways
The primary biological relevance of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene lies in its role as a precursor to kinase inhibitors. The downstream products of its synthesis directly interact with and inhibit key signaling pathways implicated in cancer.
The ErbB1/ErbB2 Signaling Pathway and Inhibition by Lapatinib
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival.[9][10] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division.
Mechanism of Action:
-
Ligand Binding and Dimerization: Growth factors bind to the extracellular domain of ErbB receptors, inducing them to form homodimers or heterodimers. ErbB2 is the preferred dimerization partner for other ErbB receptors.[2][10]
-
Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain of the receptors, leading to autophosphorylation of specific tyrosine residues.
-
Downstream Signaling: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways are central to promoting cell proliferation and survival.[3][9]
Lapatinib, synthesized from 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, acts as a reversible inhibitor of the tyrosine kinase domains of both ErbB1 and ErbB2.[3][11] By binding to the ATP-binding site of the kinase domain, Lapatinib prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth.[3]
References
- 1. Lapatinib Intermediates 2-chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene at Best Price in Shijiazhuang, Hebei | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 2. Role of lapatinib in the first-line treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ErbB1 in the Underlying Mechanism of Lapatinib-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. nbinno.com [nbinno.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
